2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Description

Chemical Identity and Nomenclature

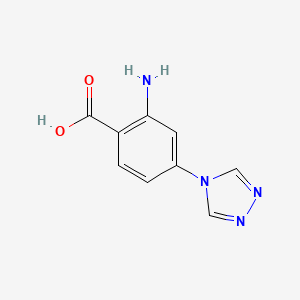

This compound represents a distinctive heterocyclic compound characterized by the integration of a triazole moiety with an aminobenzoic acid framework. The compound is officially registered under Chemical Abstracts Service number 915920-19-3 and possesses the molecular formula C₉H₈N₄O₂ with a molecular weight of 204.19 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the substitution pattern on the benzene ring.

The structural architecture of this compound features a benzoic acid core bearing an amino group at the 2-position and a 4H-1,2,4-triazol-4-yl substituent at the 4-position. The International Chemical Identifier string InChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15) provides a standardized representation of the molecular connectivity. The corresponding Simplified Molecular Input Line Entry System notation O=C(O)C1=CC=C(C=C1N)N2C=NN=C2 further elucidates the compound's structural features.

The triazole ring in this compound adopts the 1,2,4-triazole isomeric form, which represents one of the two major triazole structural variants. This five-membered heterocyclic ring contains three nitrogen atoms and two carbon atoms, with the nitrogen atoms positioned at the 1, 2, and 4 positions. The 4H-tautomer designation indicates that the hydrogen atom is attached to the nitrogen at position 4 of the triazole ring, establishing the specific tautomeric form of this heterocycle.

Historical Development in Heterocyclic Chemistry

The development of triazole-containing compounds traces its origins to the foundational work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This initial discovery marked the beginning of extensive research into triazole chemistry, which gradually developed and gained momentum with the establishment of facile synthetic techniques and the recognition of versatile interactions between triazoles and biological systems.

The historical progression of triazole chemistry experienced significant advancement following the discovery of antifungal activities in azole derivatives in 1944, which led to the subsequent development of important pharmaceutical agents including fluconazole, itraconazole, voriconazole, and posaconazole. The mechanism of antifungal action became well-established, involving the inhibition of ergosterol synthesis and blocking of the cytochrome P450-dependent enzyme CYP 51. The triazole ring structure demonstrates the ability to coordinate with the heme iron of the cytochrome P450 enzyme, establishing a crucial structure-activity relationship.

The emergence of this compound and related compounds represents a more recent development in heterocyclic chemistry, building upon decades of triazole research. The synthesis methods for 1,2,4-triazoles have evolved to include various approaches such as the Einhorn-Brunner reaction and the Pellizzari reaction. Modern synthetic protocols have expanded to encompass metal-free click synthesis approaches, which have revolutionized the preparation of triazole-containing compounds. These advances in synthetic methodology have enabled the preparation of complex triazole derivatives like this compound with enhanced efficiency and selectivity.

The historical development of triazole chemistry has been significantly influenced by the recognition that triazole heterocyclic structures form many weak non-bonding interactions with receptors and enzymes in biological systems. This property has established triazoles as key chromophores with immense medicinal value, attracting scientists from diverse disciplines including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences. The inherent properties of triazole compounds have led to their widespread application in medicinal drugs, including antibacterial, antifungal, antiviral, anti-inflammatory, anticoagulant, antitubercular, antidiabetic, antioxidant, and anticancer drugs.

Significance in Pharmaceutical and Materials Research

This compound has emerged as a compound of considerable significance in both pharmaceutical and materials research domains. In pharmaceutical applications, this compound serves as a crucial scaffold for the development of novel therapeutic agents, particularly in anticancer research. Recent investigations have demonstrated that 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC₅₀ values ranging from 15.6 to 23.9 micromolar, which are comparable to the reference drug doxorubicin.

The compound's significance in pharmaceutical research extends beyond its direct biological activity to its role as a structural optimization platform. Structure-activity relationship studies have revealed that the incorporation of specific functional groups into the 1,2,4-triazole scaffold can enhance cytotoxic effects. Most notably, compounds incorporating this scaffold have demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity toward normal cells, suggesting the existence of a therapeutic window for potential clinical applications. Further investigations have confirmed that compounds based on this scaffold can inhibit cancer cell proliferation by inducing apoptosis, establishing a clear mechanism of action.

In materials research, this compound functions as a bifunctional organic ligand containing both triazole and carboxylate functional groups. This dual functionality makes it particularly valuable in coordination chemistry as a building block for constructing coordination polymers and metal-organic frameworks. The compound's ability to chelate metal ions through its nitrogen and oxygen donor atoms enables the formation of complex three-dimensional structures with diverse applications. Research has demonstrated that this compound can serve as a main ligand in combination with auxiliary ligands such as terephthalic acid to produce novel coordination complexes with cadmium and zinc.

The materials science applications of this compound extend to the development of functional materials with specific properties. Recent studies have shown that complexes based on 2,4-bis-(triazol-1-yl)-benzoic acid derivatives exhibit excellent optical properties, including solid-state fluorescence characteristics. These optical properties make such compounds valuable for applications in luminescent materials and sensors. The versatility of coordination modes available through the triazole and carboxylate functional groups allows for the synthesis of metal-organic frameworks with different dimensionalities by adjusting the ratio of organic ligands to metal ions.

The significance of this compound in contemporary research is further emphasized by its potential to address current challenges in both pharmaceutical and materials science. In pharmaceutical research, the emergence of multidrug-resistant pathogens has created an urgent need for new therapeutic agents with novel mechanisms of action. The unique structural features of this compound provide opportunities for designing molecules that can overcome resistance mechanisms while maintaining therapeutic efficacy. In materials science, the demand for functional materials with tailored properties has driven interest in compounds that can serve as versatile building blocks for complex architectures, making this triazole-benzoic acid hybrid particularly valuable for advanced materials applications.

Properties

IUPAC Name |

2-amino-4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDSNKGNAVUYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588003 | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-19-3 | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic Acid

General Synthetic Strategy

The synthesis typically involves two key steps:

- Construction or introduction of the 1,2,4-triazole ring onto a benzoic acid derivative.

- Functionalization of the benzene ring to introduce the amino group at the 2-position.

The synthetic routes often start from substituted benzoic acids or their esters, followed by cyclization or coupling reactions to form the triazole ring.

Specific Synthetic Routes

Hydrolysis of 4-(4H-1,2,4-triazol-4-yl)benzoic Acid Ethyl Ester

One well-documented method involves the hydrolysis of the ethyl ester precursor of 4-(4H-1,2,4-triazol-4-yl)benzoic acid to yield the free acid:

- Step 1: The ethyl ester of 4-(4H-1,2,4-triazol-4-yl)benzoic acid is refluxed with sodium hydroxide in ethanol for 30 minutes.

- Step 2: After completion, the solvent is removed under vacuum, and the residue is dissolved in water.

- Step 3: Acidification with hydrochloric acid precipitates the free acid, which is filtered, washed, and dried.

This method yields the acid with high purity and yield (~99%) and is supported by IR and mass spectrometry data confirming the product identity.

| Step | Reagents/Conditions | Duration | Yield | Notes |

|---|---|---|---|---|

| 1 | NaOH (1N), ethanol, reflux | 0.5 h | - | Hydrolysis of ester |

| 2 | Vacuum distillation, dissolve in H2O | - | - | Preparation for acidification |

| 3 | HCl (1N), precipitation | - | 99% | Isolation of free acid |

Cyclization from 4-Hydrazinobenzoic Acid

Another synthetic approach involves the reaction of 4-hydrazinobenzoic acid with suitable reagents to form the 1,2,4-triazole ring directly on the benzoic acid:

- 4-Hydrazinobenzoic acid reacts with N-cyanoimido(dithio)carbonate or similar reagents to form the triazole ring fused to the benzoic acid.

- The reaction proceeds under reflux in ethanol or other solvents for 24–36 hours.

- The products are purified and characterized by NMR and MS.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrolysis of ethyl ester | 4-(4H-1,2,4-triazol-4-yl)benzoic acid ethyl ester | NaOH in ethanol, reflux; acidification with HCl | 99 | High yield, straightforward | Requires ester precursor |

| Cyclization from hydrazinobenzoic acid | 4-Hydrazinobenzoic acid | Reaction with N-cyanoimido(dithio)carbonate, reflux | Good | Direct triazole formation | Longer reaction times |

| Stepwise hydrazine route | Aniline derivatives | Diazotization, reduction, reaction with formamide derivatives | Moderate | Versatile for analog synthesis | Multi-step, complex |

Research Findings and Applications

- The synthesized this compound and its derivatives have been evaluated for anticancer activity, showing promising inhibitory effects on cancer cell lines such as MCF-7 and HCT-116 with IC50 values comparable or superior to doxorubicin.

- Structural confirmation by NMR and MS is critical to ensure the integrity of the triazole ring and the benzoic acid moiety.

- The synthetic methods provide a platform for structural optimization to develop more selective and potent bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products Formed:

Oxidation: Nitro-2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Reduction: Hydrogenated triazole derivatives.

Substitution: Esters or amides of this compound.

Scientific Research Applications

2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with biological targets through the triazole ring and amino group. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds with amino acid residues, affecting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid to other triazole-benzoic acid derivatives allow for meaningful comparisons. Below is a detailed analysis of its key analogs:

Structural Analogues

Functional Comparisons

Coordination Chemistry: The amino group in this compound provides an additional binding site for metal ions, unlike its parent compound 4-(4H-1,2,4-triazol-4-yl)benzoic acid. This enhances its ability to form polynuclear clusters in MOFs, as demonstrated in Zn(II) and Cd(II) coordination polymers . In contrast, 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid exhibits stronger electron-withdrawing effects due to the chloro group, altering redox properties and metal-binding selectivity .

Biological Activity: The amino group may enhance antioxidant or antimicrobial activity compared to non-amino derivatives like 4-(1H-triazol-1-yl)benzoic acid, which showed moderate antioxidant properties in vitro . CP 45, with its trifluoromethyl and mercapto groups, demonstrates superior enzyme inhibition (e.g., carbonic anhydrase) due to enhanced electrophilicity and thiol-mediated interactions .

Physical Properties: The amino substituent increases solubility in polar solvents compared to the esterified analog ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate, which is more lipophilic . The pKa of the carboxylic acid group is likely lower in 3-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid due to the electron-withdrawing chloro group, whereas the amino group in the target compound may slightly raise the pKa .

Research Findings

- MOF Performance: The parent compound 4-(4H-1,2,4-triazol-4-yl)benzoic acid was used in FJI-H38, a Co-based MOF stable in pH 2–12 and effective for CO₂ capture (0.57 mmol g⁻¹ at 0.5 mbar) . The amino derivative could theoretically improve CO₂ selectivity via NH₂···CO₂ interactions, though experimental data are pending.

- Luminescence: Cd(II) complexes of 4-(4H-1,2,4-triazol-4-yl)benzoic acid exhibit strong photoluminescence at 450 nm, attributed to ligand-to-metal charge transfer. The amino variant’s emission profile may shift due to altered electronic transitions .

Biological Activity

2-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 915920-19-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with triazole moieties. This compound can be synthesized through various methods, including condensation reactions and cyclization processes that yield the desired triazole structure attached to the benzoic acid framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of triazole-benzamide hybrids demonstrated notable cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compounds exhibited IC50 values ranging from 15.6 to 23.9 µM, indicating potent activity compared to the reference drug doxorubicin . Notably, certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

The mechanism underlying the anticancer activity includes the induction of apoptosis in cancer cells. For example, compounds derived from this class have been shown to inhibit cell proliferation effectively and trigger apoptotic pathways in MCF-7 cells . This suggests that this compound could serve as a scaffold for developing more selective anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that derivatives of triazole compounds exhibit significant antibacterial effects against various strains of bacteria. The presence of the triazole ring is thought to enhance the compound's ability to interact with bacterial enzymes or cellular targets .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. In vitro assays demonstrated that certain derivatives possess strong radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Evaluation

A study conducted on a series of triazole derivatives indicated that specific modifications to the benzoic acid structure significantly enhanced their anticancer activity. The most promising candidates not only exhibited lower IC50 values but also demonstrated reduced cytotoxicity towards normal cell lines compared to doxorubicin .

| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Normal Cell Toxicity |

|---|---|---|---|

| Doxorubicin | 19.7 µM | 22.6 µM | High |

| Compound A | 15.6 µM | 18.0 µM | Low |

| Compound B | 23.9 µM | 20.5 µM | Very Low |

Case Study 2: Antimicrobial Screening

In antimicrobial studies, derivatives of this compound were tested against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated that these compounds exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.